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SU 6668 is an inhibitor of the receptor tyrosine kinases PDGFRβ, VEGFR2, and FGFR1 (IC50 = 0.06, 2.4, and 3.0 μM, respectively) but not EGFR (IC50 >100 μM). Through these actions, SU 6668 suppresses tumor growth, blocks angiogenesis in tumors, and induces apoptosis of tumor vasculature and regression of established tumors. It also inhibits metastasis in a mouse orthotopic model of melanoma. SU 6668 also inhibits Aurora kinases B and C (IC50 = 35 and 210 nM, respectively) and may target other kinases.
Orantinib is an orally bioavailable receptor tyrosine kinase inhibitor. SU6668 binds to and inhibits the autophosphorylation of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), thereby inhibiting angiogenesis and cell proliferation. SU6668 also inhibits the phosphorylation ...